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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methoxyquinoline

CAS No.: 860296-85-1

Cat. No.: B1660949

Get Quote

Executive Summary & Rationale
The quinoline scaffold is a privileged, nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry due to its exception

is notoriously unforgiving; the transition from a potent in vitro "hit" to a viable in vivo "lead" is frequently derailed by poor pharmacokinetics.

To bridge this translational gap, rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is required. This guide provid

hybrids. By analyzing how specific structural modifications dictate lipophilicity, target binding, and bioavailability, we provide drug development profess

Comparative ADMET & Efficacy Profiling
The biological fate of a quinoline derivative is intrinsically linked to its structural functionalization. For instance, lipophilicity (LogP) governs passive ce

the drug.

Recent comparative studies highlight how different hybridizations of the quinoline core yield distinct ADMET profiles:

Quinoline-1,4-quinone Hybrids: Designed for anticancer applications via BCL-2 protein inhibition, the lipophilicity of these hybrids is heavily dictated

atom into the 5,8-quinolinedione moiety significantly reduces lipophilicity, altering oral bioavailability. The LogP follows a strict causality based on th

methyl > chloride.

2-(Imidazolyl)quinoline Derivatives: Synthesized via the Doebner reaction, these compounds act as DNA intercalating agents. ADMET predictions a

with specific derivatives demonstrating potent cytotoxicity against HT-29 colorectal cancer cell lines.

Quinoline-piperidine Hybrids: Engineered to combat drug resistance, these hybrids demonstrate outstanding anti-plasmodium activity against both 

supported by favorable in silico ADMET membrane permeability metrics.

Quinoline Acetohydrazides: Evaluated for dual antimicrobial and antioxidant properties, ADMET studies confirm these derivatives possess reliable A

for oral administration.

Quantitative Comparison of Synthetic Quinoline Hybrids
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Compound Class Primary Target / Application Most Potent Derivative Efficacy (IC50 / MIC)

Quinoline-1,4-quinones BCL-2 Protein (Anticancer) Morpholinyl-substituted High binding affinity

2-(Imidazolyl)quinolines DNA Intercalation (Anticancer) Compound 10n 0.94 µM (HT-29 cells)

Quinoline-piperidines P. falciparum (Antimalarial) Compounds 52 & 53 12–26 nM (NF54 & K1)

Quinoline Acetohydrazides Bacterial/Fungal Membranes Compounds 6a, 6f, 6h Active at 1000 µg/mL

Structural Optimization & Target Interaction Workflow
To systematically evaluate these compounds, researchers must employ a cyclical workflow that integrates structural synthesis, computational ADMET
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ADMET-guided optimization workflow for synthetic quinoline derivatives.

Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that computational ADMET predictions must be anchored by empirical validation. Theoretical algorithm

fail to capture the unique intramolecular hydrogen bonding present in novel quinoline hybrids. The following protocols establish a self-validating syste

Protocol A: Synthesis of Quinoline Core via Doebner Reaction
Causality: The Doebner reaction is selected for its high atom-economy and ability to rapidly generate diverse quinoline-4-carboxylic acid libraries nece
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Initiation: Dissolve pyruvic acid (1 mmol) and the target aldehyde (e.g., 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, 1 mmol) in absolute e

activation.

Condensation: Add the substituted aniline (1 mmol) to the mixture to begin the multi-component condensation.

Cyclization: Reflux the reaction mixture. Monitor the progress of the cyclization via Thin Layer Chromatography (TLC) using a suitable solvent syste

Isolation: Upon completion, cool the mixture to precipitate the product. Filter the solid and recrystallize to obtain the pure quinoline-4-carboxylic acid

Protocol B: Empirical Validation of Lipophilicity (LogP)
Causality: To prevent late-stage pharmacokinetic failures, experimental validation via reversed-phase chromatography is mandatory. This protocol is s

hierarchical cluster analysis alongside theoretical ADMET parameters. If experimental lipophilicity diverges significantly from predicted LogP, the com

In Silico Profiling: Compute theoretical LogP, Topological Polar Surface Area (TPSA), and molecular weight using predictive software (e.g., SwissAD

Chromatographic Setup: Prepare reversed-phase TLC plates (or an HPLC system with a C18 stationary phase).

Mobile Phase Optimization: Utilize binary solvent mixtures (e.g., acetone/water) at varying concentrations (e.g., 70%, 75%, 80% organic modifier) t

Execution & Detection: Elute the synthesized quinoline hybrids. Visualize spots using iodine vapor or UV detection.

Data Correlation: Calculate the experimental retention factor (Rm). Perform a similarity (cluster) analysis to correlate experimental Rm values with t

accurately reflects the physical behavior of the specific quinoline scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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